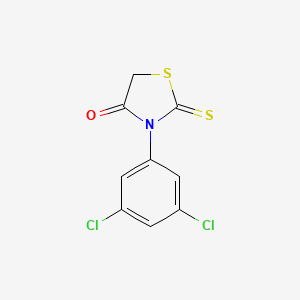
3-(3,5-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C9H5Cl2NOS2 and its molecular weight is 278.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Compounds containing the 3-(3,5-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one structure have shown promising antimicrobial properties. Studies revealed their effectiveness against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans (B'Bhatt & Sharma, 2017). Another research confirmed the antibacterial potential of similar thiazolidin-4-one derivatives (Sayyed et al., 2006).
Anticancer and Anti-inflammatory Activities
- A study highlighted the synthesis of a compound structurally related to this compound, demonstrating its potential in vitro antibreast cancer activity against human breast adenocarcinoma cell lines. It also exhibited significant anti-inflammatory properties (Uwabagira & Sarojini, 2019).
Synthesis and Chemical Reactions
- Efficient synthesis methods for producing 2-thioxo-1,3-thiazolidin-4-ones have been reported, indicating their relevance in chemical research and potential for producing derivatives with varied properties (Alizadeh & Zohreh, 2009). Another study focused on the solvent-free synthesis of 3-alkyl-2-thioxo-1,3-thiazolidine-4-ones, demonstrating an efficient approach to generating these compounds (Nasiri et al., 2014).
Potential in Pharmacology
- The structural and therapeutic diversity of thiazolidin-4-ones, including compounds similar to this compound, has garnered interest due to their various bioactivities like antiviral, anticonvulsant, anti-inflammatory, and antithyroidal properties (Doreswamy et al., 2007).
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to have significant interactions with various biological targets
Mode of Action
Compounds with similar structures, such as iprodione, have been reported to inhibit the germination of fungal spores and block the growth of the fungal mycelium . This suggests that 3-(3,5-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one might interact with its targets in a similar manner, leading to changes in their function or activity.
Biochemical Pathways
It has been reported that a 2-aminothiazole derivative remarkably affects mycobacterium tuberculosis energetics . This suggests that this compound might influence similar biochemical pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
Compounds with similar structures have been reported to have specific pharmacokinetic properties . For instance, 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol was found in the urine of laboratory animals up to 120 hours after administration . This suggests that this compound might have similar ADME properties, which could impact its bioavailability.
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of similar compounds . Therefore, factors such as temperature, pH, and presence of other substances could potentially influence the action of this compound.
Eigenschaften
IUPAC Name |
3-(3,5-dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NOS2/c10-5-1-6(11)3-7(2-5)12-8(13)4-15-9(12)14/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNJJWDEKZZMLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
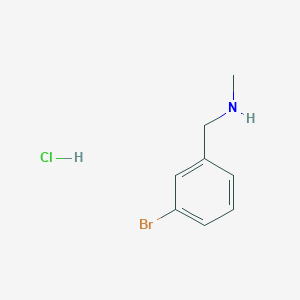
![(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1318417.png)

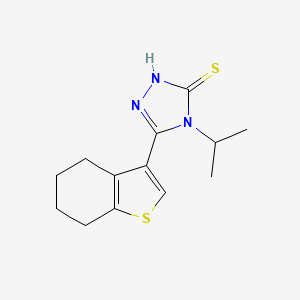
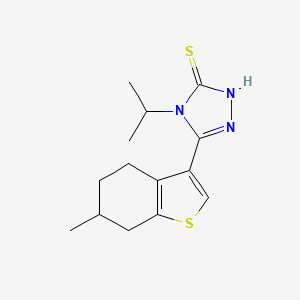
![[(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride](/img/structure/B1318429.png)
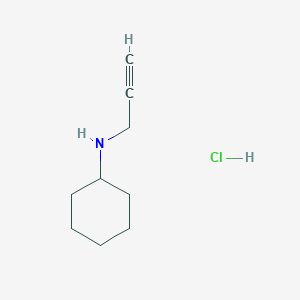
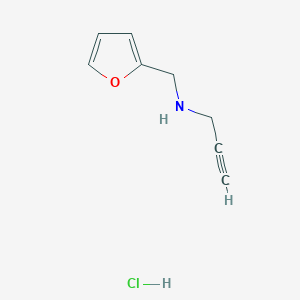

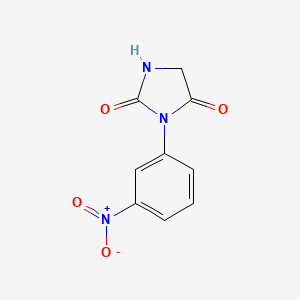
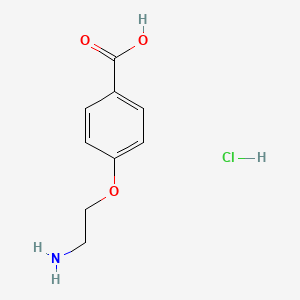
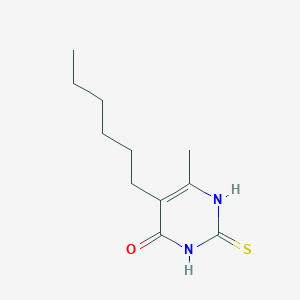
![(2-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1318460.png)

